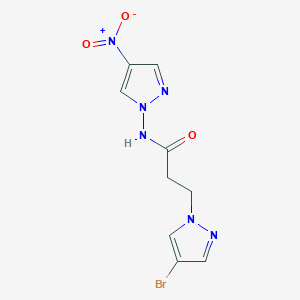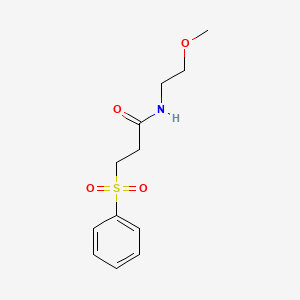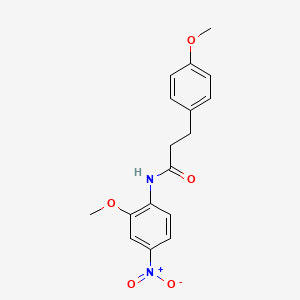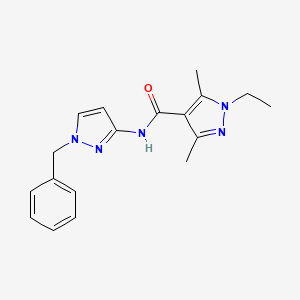
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features both bromine and nitro functional groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to form 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The final step involves nitration of the pyrazole ring to introduce the nitro group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(4-amino-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide.
Oxidation: Products with additional oxygen-containing functional groups.
科学的研究の応用
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the nitro group.
4-nitro-1H-pyrazole: A simpler analog without the bromine group.
3-(4-chloro-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings
特性
分子式 |
C9H9BrN6O3 |
|---|---|
分子量 |
329.11 g/mol |
IUPAC名 |
3-(4-bromopyrazol-1-yl)-N-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H9BrN6O3/c10-7-3-11-14(5-7)2-1-9(17)13-15-6-8(4-12-15)16(18)19/h3-6H,1-2H2,(H,13,17) |
InChIキー |
QBNUUWAFZQYZIV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1NC(=O)CCN2C=C(C=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10895080.png)
![ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10895086.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)


![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)

![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)
![N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)
